molecular formula C7H10N4O B1487120 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide CAS No. 2097953-05-2

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

Cat. No.: B1487120
CAS No.: 2097953-05-2
M. Wt: 166.18 g/mol
InChI Key: UNGBEWACVXADDP-UHFFFAOYSA-N
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Description

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidin-5-ylhydrazine derivatives, closely related to 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide, has shown potent antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Shamroukh et al., 2007).

Synthesis and Structure Characterization

The compound and its derivatives have been utilized in the synthesis of structurally complex molecules. For instance, research has shown the synthesis of various pyrazolo[1,5-a]pyrimidines and their chemical and electrochemical reductions, leading to tetrahydro compounds, which are structurally related to this compound (Bellec & Lhommet, 1995).

Chemical Reactions and Novel Compound Formation

The compound's analogs have been used in Castagnoli–Cushman reactions, leading to the formation of novel compounds like 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates, showcasing the compound's potential in creating new chemical entities (Moreau, Dar'in, & Krasavin, 2018).

Organocatalytic Synthesis

The compound has been used in the organocatalytic one-pot asymmetric synthesis of 4H,5H-pyrano[2,3-c]pyrazoles, indicating its utility in the efficient and selective synthesis of biologically active heterocycles (Enders et al., 2012).

Green Synthesis Applications

Its derivatives have been synthesized using green chemistry principles, such as solvent-free conditions, highlighting environmentally friendly approaches in chemical synthesis (Al-Matar et al., 2010).

Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-7(9)6-4-3-12-2-1-5(4)10-11-6/h1-3H2,(H3,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGBEWACVXADDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.